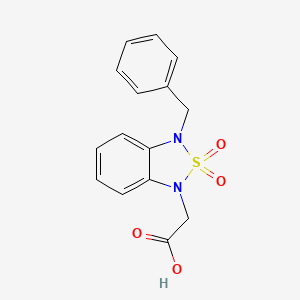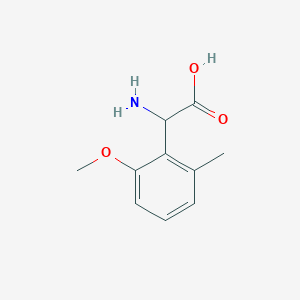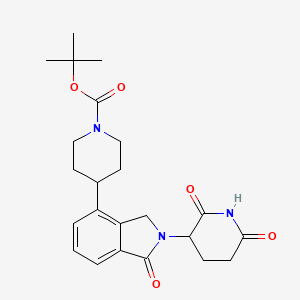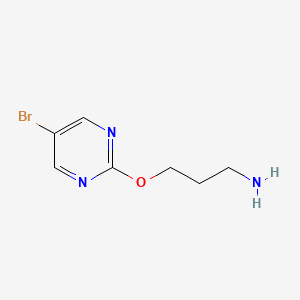
Methyl 3-bromo-5-formyl-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-formyl-2-methoxybenzoate: is an organic compound with the molecular formula C10H9BrO4 It is a derivative of benzoic acid and contains bromine, formyl, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-formyl-2-methoxybenzoate typically involves the bromination of a precursor compound, followed by formylation and esterification reactions. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by formylation at the 5-position using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-bromo-5-formyl-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Oxidation: Potassium permanganate, water, and acidic conditions.
Reduction: Sodium borohydride, methanol, and mild temperatures.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Methyl 3-bromo-5-carboxy-2-methoxybenzoate.
Reduction: Methyl 3-bromo-5-hydroxymethyl-2-methoxybenzoate.
Applications De Recherche Scientifique
Chemistry: Methyl 3-bromo-5-formyl-2-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-formyl-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy group enhances its solubility and stability, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 3-bromo-2-formyl-5-methoxybenzoate
Comparison: Methyl 3-bromo-5-formyl-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. Compared to Methyl 2-bromo-5-methoxybenzoate, the formyl group at the 5-position introduces additional reactivity, allowing for more diverse chemical transformations. The presence of the methoxy group enhances its solubility and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H9BrO4 |
|---|---|
Poids moléculaire |
273.08 g/mol |
Nom IUPAC |
methyl 3-bromo-5-formyl-2-methoxybenzoate |
InChI |
InChI=1S/C10H9BrO4/c1-14-9-7(10(13)15-2)3-6(5-12)4-8(9)11/h3-5H,1-2H3 |
Clé InChI |
JVTXNKLIUXRNNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)

![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)
![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)

![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)

![(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)

aminehydrochloride](/img/structure/B13546862.png)
